An In-depth Technical Guide to the Synthesis and Characterization of Zinc 2-Aminobenzenethiolate
An In-depth Technical Guide to the Synthesis and Characterization of Zinc 2-Aminobenzenethiolate
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of zinc 2-aminobenzenethiolate, with a particular focus on its relevance to researchers in chemistry and drug development. Zinc 2-aminobenzenethiolate, a coordination complex, is formed by the reaction of zinc(II) ions with 2-aminobenzenethiol. This guide details the synthetic methodologies, spectroscopic and structural characterization, and explores the potential biological activities of this compound, drawing parallels with other zinc-containing enzyme inhibitors. While specific experimental data for the title compound is sparse in publicly available literature, this guide consolidates the known information and provides representative protocols and data based on closely related structures and general chemical principles.
Introduction
Zinc is an essential trace element in biological systems, playing crucial catalytic and structural roles in a vast number of enzymes and transcription factors. The coordination chemistry of zinc is of significant interest in the development of therapeutic agents, as zinc complexes have been investigated for a variety of medicinal applications. Zinc 2-aminobenzenethiolate, also known as zinc bis(2-aminobenzenethiolate), is a compound where a central zinc ion is chelated by two 2-aminobenzenethiolate ligands. The ligand coordinates to the zinc ion through both the thiolate sulfur and the amino nitrogen, forming a stable chelate ring. This guide will delve into the chemical properties and synthesis of this compound, and discuss its potential as a modulator of biological activity, particularly in the context of enzyme inhibition.
Synthesis of Zinc 2-Aminobenzenethiolate
The synthesis of zinc 2-aminobenzenethiolate can be achieved through several methods, with the most direct approach being the reaction of a zinc(II) salt with 2-aminobenzenethiol. A one-pot synthesis method has also been described.
Direct Synthesis from Zinc(II) Salts
The most common method for the preparation of zinc 2-aminobenzenethiolate involves the reaction of a zinc(II) salt, such as zinc acetate, with 2-aminobenzenethiol in a 2:1 molar ratio.[1] The reaction is typically carried out under an inert atmosphere to prevent the oxidation of the thiol. The thiol group is deprotonated in the course of the reaction, and the resulting thiolate anion, along with the amino group, coordinates to the zinc(II) ion.[1]
One-Pot Synthesis
A notable one-pot synthesis involves the reduction of bis-(o-nitrophenyl) disulfide using zinc dust in an acidic medium. This reaction generates the zinc salt of 2-aminobenzenethiol in situ. This method is highly efficient as it combines the final step of ligand synthesis with the complexation step.[1]
Experimental Protocol
Below is a representative experimental protocol for the direct synthesis of zinc 2-aminobenzenethiolate. This protocol is based on general procedures for the synthesis of similar zinc thiolate complexes and should be adapted and optimized as needed.
Materials:
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Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)
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2-Aminobenzenethiol (C₆H₇NS)
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Anhydrous ethanol
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Schlenk flask and other standard glassware for air-sensitive techniques
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Nitrogen or Argon gas supply
Procedure:
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In a Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve 1 equivalent of zinc acetate dihydrate in anhydrous ethanol with gentle heating and stirring until a clear solution is obtained.
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In a separate flask, dissolve 2 equivalents of 2-aminobenzenethiol in anhydrous ethanol.
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Slowly add the 2-aminobenzenethiol solution to the zinc acetate solution at room temperature with continuous stirring.
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Upon addition, a precipitate is expected to form. The reaction mixture is typically stirred for several hours (e.g., 2-4 hours) at room temperature to ensure complete reaction.
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The resulting solid is collected by filtration under inert atmosphere, washed with small portions of cold ethanol to remove any unreacted starting materials, and then dried in vacuo.
Diagram of the Synthesis Workflow:
Caption: General workflow for the synthesis of zinc 2-aminobenzenethiolate.
Characterization
The structure and purity of zinc 2-aminobenzenethiolate are confirmed through various spectroscopic and analytical techniques.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₂N₂S₂Zn |
| Molecular Weight | 313.8 g/mol [2] |
| IUPAC Name | zinc bis(2-aminobenzenethiolate)[2] |
| CAS Number | 14650-81-8[2] |
Spectroscopic Characterization
Infrared (IR) Spectroscopy: The coordination of 2-aminobenzenethiol to the zinc ion is evidenced by distinct changes in the IR spectrum. The most significant change is the disappearance of the S-H stretching vibration, which is typically observed for the free ligand.
| Functional Group | Free Ligand (Typical Range, cm⁻¹) | Zinc Complex (Expected) |
| ν(S-H) | ~2500-2600 | Absent |
| ν(N-H) | ~3300-3500 (two bands) | Shift to lower frequency |
| ν(C-S) | ~600-800 | Shift in frequency |
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are valuable tools for confirming the structure of the complex in solution. The deprotonation of the thiol group upon coordination leads to the disappearance of the -SH proton signal in the ¹H NMR spectrum. The signals corresponding to the aromatic protons and the amine protons are also expected to shift upon complexation due to the change in the electronic environment.
UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum of the 2-aminobenzenethiolate ligand is characterized by π → π* and n → π* transitions. Upon coordination to zinc, these absorption bands may undergo a bathochromic (red) or hypsochromic (blue) shift. The formation of the complex can also give rise to new, often intense, charge-transfer bands, likely of the ligand-to-metal charge transfer (LMCT) type.
Structural Analysis
For illustrative purposes, the crystal structure data of a related zinc complex with a thiolate ligand, bis(benzothiazole-2-thiolato-κS)(1,10-phenanthroline-κ²N,N′)zinc(II), is presented below.[3]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 23.891 |
| b (Å) | 6.576 |
| c (Å) | 5.519 |
| β (°) | 95.67 |
| Coordination Geometry | Distorted tetrahedral |
Potential Applications in Drug Development
While direct biological studies on zinc 2-aminobenzenethiolate are limited, the broader context of zinc chemistry and the known inhibitory effects of zinc on certain enzymes provide a basis for exploring its potential in drug development.
Zinc as an Enzyme Inhibitor
Zinc ions are known to inhibit a variety of enzymes, often by binding to active site residues such as cysteine, histidine, aspartate, and glutamate.[4] Thiolate-containing molecules are of particular interest as they can act as ligands for zinc, potentially targeting the active sites of zinc-containing enzymes or other enzymes with susceptible active site architectures.
Potential Mechanism of Action
It is plausible that zinc 2-aminobenzenethiolate could act as an enzyme inhibitor. The thiolate sulfur and amino nitrogen of the ligand are effective zinc-binding moieties. The complex could potentially deliver zinc to an enzyme's active site, leading to inhibition. Alternatively, the entire complex could bind to the active site, with the 2-aminobenzenethiolate ligands interacting with the protein and the zinc ion coordinating to key catalytic residues. This is a common mechanism for the inhibition of metalloenzymes.
Diagram of Potential Enzyme Inhibition:
Caption: Logical flow of potential enzyme inhibition by zinc 2-aminobenzenethiolate.
Cytotoxicity Considerations
The cytotoxicity of zinc and its complexes is a critical factor in their development as therapeutic agents. The cellular response to zinc is dose-dependent, with high concentrations often leading to cytotoxicity.[5] The cytotoxic effects of zinc complexes are influenced by the nature of the ligands, which affect the compound's stability, lipophilicity, and cellular uptake. Any potential therapeutic application of zinc 2-aminobenzenethiolate would require careful evaluation of its cytotoxic profile against both target cells (e.g., cancer cells) and healthy tissues.
Conclusion
Zinc 2-aminobenzenethiolate is a coordination complex with well-understood, albeit not extensively documented, synthetic pathways and qualitative characterization profiles. The compound holds potential for applications in materials science and catalysis, and its chemical structure suggests that it could be a candidate for biological evaluation, particularly as an enzyme inhibitor. For researchers in drug development, this compound represents an interesting scaffold that combines a biologically relevant metal ion with a bifunctional organic ligand. Future research should focus on obtaining detailed experimental data, including a definitive crystal structure and comprehensive spectroscopic analysis, as well as systematic in vitro and in vivo studies to elucidate its biological activity and therapeutic potential.
References
- 1. zinc 2-aminobenzenethiolate | 14650-81-8 | Benchchem [benchchem.com]
- 2. Zinc, bis(2-aminophenylthio)- | C12H12N2S2Zn | CID 203536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and crystal structure analysis of bis(benzothiazole-2-thiolato-κS)(1,10-phenanthroline-κ2N,N′)zinc(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory zinc sites in enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of zinc in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
